The Discovery and Synthesis of Vamifeport (VIT-2763): A First-in-Class Oral Ferroportin Inhibitor
The Discovery and Synthesis of Vamifeport (VIT-2763): A First-in-Class Oral Ferroportin Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Vamifeport (formerly VIT-2763) is a pioneering, orally bioavailable small molecule inhibitor of ferroportin, the sole known cellular iron exporter in vertebrates. Its development marks a significant advancement in the potential treatment of iron overload disorders, particularly β-thalassemia and sickle cell disease. By mimicking the action of the natural iron-regulatory hormone hepcidin, vamifeport blocks the transport of iron from enterocytes and macrophages into the bloodstream, thereby reducing systemic iron levels and mitigating the deleterious effects of iron toxicity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of vamifeport, with a focus on the experimental methodologies employed in its characterization.
Discovery of Vamifeport
Vamifeport was identified through the screening of a small molecule library for compounds that could modulate the internalization of ferroportin.[1] The primary goal was to find a hepcidin mimetic that could be administered orally, overcoming the limitations of parenteral administration required for hepcidin-based therapies. The screening process led to the identification of a heterocyclic organic molecule, later named vamifeport, which demonstrated the desired activity of inhibiting ferroportin function.[2]
Chemical Synthesis
The chemical structure of vamifeport is 2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide.[3] While a detailed, step-by-step synthesis protocol is not publicly available in the primary literature, the synthesis of similar 1,3-oxazole carboxamide derivatives generally involves the coupling of a carboxylic acid with an amine. For vamifeport, this would likely involve the synthesis of the 2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-1,3-oxazole-4-carboxylic acid core structure, followed by an amide coupling reaction with (3-fluoropyridin-2-yl)methanamine.
A general synthetic approach for related structures involves the following key reactions:
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Formation of the oxazole ring: This can be achieved through various methods, such as the reaction of an α-haloketone with an amide.
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Amide bond formation: The carboxylic acid on the oxazole ring is activated (e.g., to an acid chloride or using coupling reagents like HBTU) and then reacted with the appropriate amine to form the final carboxamide.[4]
Innovations in the industrial-scale synthesis of similar compounds have focused on improving yields and reducing environmental impact through techniques like microwave-assisted synthesis and the use of greener solvents.[5] Vamifeport is often formulated as a hydrochloride or tosylate salt to enhance its solubility.[5]
Mechanism of Action and Signaling Pathway
Vamifeport exerts its therapeutic effect by directly targeting ferroportin and mimicking the physiological action of hepcidin. The key steps in its mechanism of action are:
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Competitive Binding to Ferroportin: Vamifeport competes with hepcidin for binding to ferroportin on the cell surface.[2]
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Inhibition of Iron Efflux: By binding to ferroportin, vamifeport blocks the export of iron from cells, leading to an increase in intracellular iron levels.[6]
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Induction of Ferroportin Internalization and Degradation: Similar to hepcidin, the binding of vamifeport to ferroportin triggers the ubiquitination of the transporter, leading to its internalization and subsequent degradation in lysosomes.[6][7] This effectively reduces the number of ferroportin molecules on the cell surface, further limiting iron release into the circulation.
The signaling pathway for hepcidin-mediated ferroportin regulation, which vamifeport mimics, is a central component of systemic iron homeostasis.
Quantitative Data
The biological activity of vamifeport has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Biological Activity of Vamifeport
| Parameter | Assay | Cell Line / System | Value | Reference(s) |
| IC50 | TMR-Hepcidin Internalization | J774 (macrophage) | 9 ± 5 nM | [2] |
| IC50 | Fluorescence Polarization (hepcidin displacement) | Purified human ferroportin | 24 ± 13 nM | [6][8] |
| EC50 | BLA Reporter Gene Activity (intracellular iron increase) | HEK293 | 140 ± 50 nM | [6] |
Table 2: Preclinical In Vivo Efficacy of Vamifeport in Hbbth3/+ Mouse Model of β-Thalassemia
| Parameter | Dosage | Duration | Result | Reference(s) |
| Serum Iron | 30 mg/kg & 100 mg/kg (oral, twice daily) | 36 days | Decreased by 77% and 84%, respectively | [6] |
| Hemoglobin (Hb) | 30 mg/kg & 100 mg/kg (oral, twice daily) | 36 days | Significant increase from day 8 of treatment | [6] |
| ROS-positive RBCs | 30 mg/kg & 100 mg/kg (oral, twice daily) | 36 days | Decreased from 67% to 30% | [6] |
Table 3: Phase 1 Clinical Trial Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)
| Dose | Tmax (median, hours) | T1/2 (geometric mean, hours) | Reference(s) |
| 5 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |
| 15 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |
| 60 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |
| 120 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |
| 240 mg | 0.50 - 3.00 | 1.88 - 5.33 | [9] |
Experimental Protocols
Hepcidin Competition Assay (TMR-Hepcidin Internalization)
This assay measures the ability of a compound to compete with fluorescently labeled hepcidin for binding to and internalization by ferroportin-expressing cells.
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Cell Line: J774 murine macrophage cell line.
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Protocol:
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Culture J774 cells and induce ferroportin expression by incubating with an iron source.
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Plate the cells in a suitable format (e.g., 96-well plate).
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Treat the cells with varying concentrations of vamifeport or unlabeled hepcidin (as a positive control) for a defined period.
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Add a fixed concentration of tetramethylrhodamine (TMR)-labeled hepcidin to all wells and incubate to allow for binding and internalization.
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Wash the cells to remove unbound TMR-hepcidin.
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Fix the cells and stain the nuclei (e.g., with DAPI).
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Image the cells using fluorescence microscopy, quantifying the intracellular TMR-hepcidin fluorescence.
-
Calculate the IC50 value by plotting the percentage of inhibition of TMR-hepcidin internalization against the concentration of the test compound.[8]
-
Fluorescence Polarization Assay
This cell-free assay quantifies the displacement of a fluorescently labeled ligand from its receptor by a test compound.
-
Reagents: Purified human ferroportin, TMR-labeled hepcidin, vamifeport.
-
Protocol:
-
In a microplate, combine a fixed concentration of purified ferroportin and TMR-hepcidin.
-
Add varying concentrations of vamifeport or unlabeled hepcidin to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters. The binding of the large ferroportin protein to the small TMR-hepcidin molecule slows its rotation, increasing the polarization of the emitted light.
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The displacement of TMR-hepcidin by vamifeport results in a decrease in fluorescence polarization.
-
Calculate the IC50 value from the dose-response curve.[8][10]
-
Cellular Iron Efflux Assay
This assay measures the ability of a compound to inhibit the export of iron from cells.
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Cell Line: T47D human breast cancer cell line (endogenously expressing ferroportin).
-
Protocol:
-
Culture T47D cells and load them with a stable isotope of iron, such as 58Fe-labeled iron sulfate, for approximately 20 hours.
-
Wash the cells to remove excess unincorporated iron.
-
Treat the cells with varying concentrations of vamifeport or hepcidin.
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At different time points, collect both the cell lysates and the culture medium.
-
Measure the amount of 58Fe in the cell lysates and the medium using inductively coupled plasma mass spectrometry (ICP-MS).
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The inhibition of iron efflux is determined by the retention of 58Fe within the cells.[8]
-
Ferroportin Ubiquitination and Internalization Assay
This assay determines if a compound induces the ubiquitination and subsequent internalization and degradation of ferroportin.
-
Cell Line: J774 cells or a cell line engineered to express tagged ferroportin (e.g., FPN-GFP).
-
Protocol:
-
Culture the chosen cell line and induce ferroportin expression if necessary.
-
Treat the cells with the test compound (vamifeport) or hepcidin for various time points (e.g., 10, 20, 40, 60, 120 minutes).[6]
-
For ubiquitination analysis:
-
Lyse the cells and immunoprecipitate ferroportin using an anti-ferroportin antibody.
-
Perform SDS-PAGE and Western blotting on the immunoprecipitate.
-
Probe the Western blot with an anti-ubiquitin antibody to detect ubiquitinated ferroportin.[11]
-
-
For internalization analysis:
-
If using FPN-GFP, monitor the localization of the fluorescently tagged ferroportin using live-cell imaging or confocal microscopy. A shift from plasma membrane to intracellular vesicles indicates internalization.
-
Alternatively, cell surface proteins can be biotinylated, and the amount of biotinylated ferroportin remaining on the cell surface after treatment can be quantified.
-
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Experimental Workflows and Logical Relationships
Conclusion
Vamifeport (VIT-2763) represents a promising new class of oral therapeutics for the management of iron overload disorders. Its discovery through targeted screening and subsequent detailed characterization have elucidated a clear mechanism of action that mimics the natural regulatory pathway of iron homeostasis. The preclinical and early clinical data demonstrate its potential to correct the underlying pathophysiology of diseases like β-thalassemia by restricting iron availability. Further clinical development will be crucial in establishing its efficacy and safety profile in patient populations. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of iron metabolism and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A convenient luminescence assay of ferroportin internalization to study its interaction with hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2020123850A1 - Ferroportin inhibitors and methods of use - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 11. embopress.org [embopress.org]
